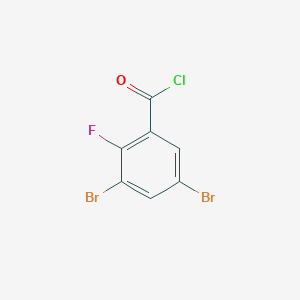

3,5-Dibromo-2-fluorobenzoyl chloride

CAS No.: 497181-26-7

Cat. No.: VC16229492

Molecular Formula: C7H2Br2ClFO

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497181-26-7 |

|---|---|

| Molecular Formula | C7H2Br2ClFO |

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | 3,5-dibromo-2-fluorobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H |

| Standard InChI Key | QJGWDMJYFVQSSW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)Cl)F)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

3,5-Dibromo-2-fluorobenzoyl chloride has the molecular formula C₇H₂Br₂ClFO and a molecular weight of 328.25 g/mol. Its structure consists of a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and an acyl chloride (–COCl) functional group. The spatial arrangement of halogens creates significant electronic effects:

-

Bromine induces steric hindrance and stabilizes intermediates via resonance.

-

Fluorine exerts strong electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophiles.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 497181-26-7 |

| Molecular Weight | 328.25 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 220–225°C (decomposes) |

| Solubility | Soluble in DCM, THF, ethers |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,5-dibromo-2-fluorobenzoyl chloride typically involves two sequential steps: bromination of a fluorobenzoic acid precursor followed by acylation with chlorinating agents.

Bromination of 2-Fluorobenzoic Acid

Initial bromination introduces bromine atoms at the 3- and 5-positions using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic Lewis acid conditions (e.g., FeBr₃).

Acylation to Form Acyl Chloride

The brominated intermediate is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates .

Table 2: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | DCM | 0–25°C | 85% |

| Acylation | SOCl₂, DMF (cat.) | THF | Reflux | 92% |

Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols) to form amides, esters, or ketones. The electron-withdrawing halogens increase the carbonyl carbon’s electrophilicity, lowering activation energy.

Mechanistic Example: Amidation

-

Nucleophilic attack by an amine on the carbonyl carbon.

-

Departure of the chloride ion, forming a tetrahedral intermediate.

-

Proton transfer and elimination of HCl yield the amide product .

Electrophilic Aromatic Substitution (EAS)

While bromine and fluorine deactivate the ring, directed metallation strategies enable further functionalization. For example, lithium-halogen exchange at the 4-position can introduce additional substituents.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is pivotal in synthesizing kinase inhibitors and antibacterial agents. For instance, it serves as a precursor to bioactive amides in oncology drug candidates.

Agrochemical Development

In agrochemistry, it is used to produce herbicides and fungicides. The bromine atoms enhance lipid solubility, improving membrane permeability in target organisms.

Materials Science

Derivatives of 3,5-dibromo-2-fluorobenzoyl chloride are incorporated into liquid crystals and polymeric materials, where halogen interactions stabilize mesophases.

| Hazard Class | Shipping Fee (USD) |

|---|---|

| Excepted Quantity | 0.00 |

| Limited Quantity | 15–60 |

| Accessible (Class 6.1) | 150+ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume